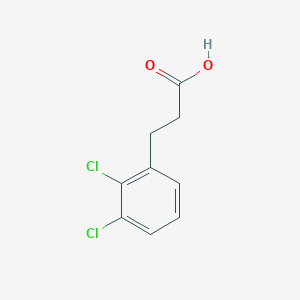

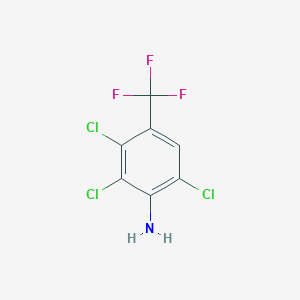

2,3,6-Trichloro-4-(trifluoromethyl)aniline

説明

Synthesis Analysis

The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .

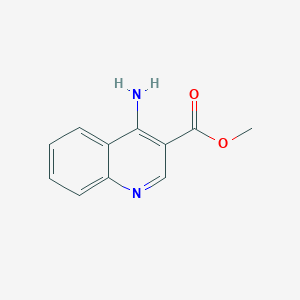

Molecular Structure Analysis

The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .

Physical And Chemical Properties Analysis

The density of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .

科学的研究の応用

Pharmaceutical Applications

The trifluoromethyl group, which is present in 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, 2,3,6-Trichloro-4-(trifluoromethyl)aniline could potentially be used in the development of new pharmaceuticals.

Pesticide Intermediates

2,3,6-Trichloro-4-(trifluoromethyl)aniline is an important intermediate in the production of certain pesticides . For example, it is used in the synthesis of the pyrazole type insecticide "Fipronil" .

Synthesis of Tetrachloronitrobenzene

2,3,6-Trichloro-4-(trifluoromethyl)aniline can be converted into 1:2:3:5-tetrachlorobenzene through a Sandmeyer reaction . This compound has various applications in chemical synthesis .

Preparation of Polyhalogen Arylamine

This compound is used in the preparation of polyhalogen arylamine . Polyhalogen arylamines have a wide range of applications in organic chemistry .

Synthesis of Fluorine-Containing Compounds

Given the presence of the trifluoromethyl group, this compound could be used in the synthesis of other fluorine-containing compounds . These compounds are significant in pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Environmental Friendliness

The preparation method of 2,3,6-Trichloro-4-(trifluoromethyl)aniline is characterized by a simple process, cheap and easily available raw materials, high reaction yield, and environmental friendliness . This makes it a good choice for sustainable and green chemistry applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

作用機序

Target of Action

The primary targets of 2,3,6-Trichloro-4-(trifluoromethyl)aniline are currently unknown. This compound is a nitrogen-containing substance that may interact with various biological targets

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.

Biochemical Pathways

Given its potential interactions with various biological targets, it may influence multiple pathways

Pharmacokinetics

Its bioavailability may be influenced by these properties, which determine how the compound is absorbed, distributed, metabolized, and excreted in the body . More research is needed to outline these properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trichloro-4-(trifluoromethyl)aniline. For instance, the compound’s solubility and stability can be affected by temperature and pH . Additionally, the presence of other substances in the environment may influence its action and efficacy. More research is needed to understand these influences.

特性

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOAHTJXJLENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520169 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86399-04-4 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)